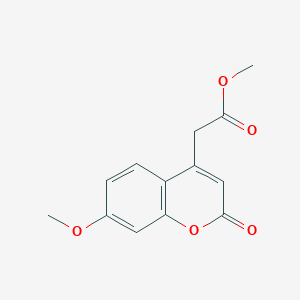

methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

Overview

Description

“Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate” is a chemical compound . It is a derivative of coumarin, a type of organic compound that is a benzopyrone, a fused benzene and pyrone ring . This compound has been studied for its potential in various applications .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . Another method involves the reaction of acetic acid with the sodium salt of salicylaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of 3-methyl-2-oxo-2H-chromen-7-yl propionate was determined to be triclinic, with specific dimensions and angles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride resulted in the formation of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound 3-methyl-2-oxo-2H-chromen-7-yl propionate was found to have a specific crystal structure .Scientific Research Applications

- Application : Synthesis of other compounds .

- Method : The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

- Application : Antimicrobial activity .

- Method : A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

- Results : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

- Application : Fluorescent chemosensors .

- Method : Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .

- Results : These chemosensors have been used for the detection of various ions and molecules .

- Application : Anticancer activity .

- Method : 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

- Results : Coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

- Application : Antifungal and tuberculostatic activity .

- Method : A number of natural and synthetic coumarin derivatives have been reported to exert notably antifungal and tuberculostatic activity .

- Results : The antibiotic novobiocin belongs to the hydroxy coumarin series .

- Application : Production of antiallergic drugs .

- Method : 7-乙酰氧基-4-甲基香豆素, a compound related to “methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate”, is used as a pharmaceutical intermediate for the production of the antiallergic drug sodium cromoglycate .

- Results : Sodium cromoglycate is used to prevent the symptoms of asthma .

Scientific Field: Bioorganic Chemistry

Scientific Field: Pharmacology

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Industry

- Application : Laser dyes .

- Method : 7-amino 4-methyl coumarin is used as a laser dye .

- Results : This application takes advantage of the fluorescent properties of certain coumarin derivatives .

- Application : Inhibitory activity against monoamine oxidase (MAO) .

- Method : Certain coumarin derivatives have been found to inhibit MAO, an enzyme that catalyzes the oxidation of monoamines .

- Results : The inhibition of MAO can have various therapeutic benefits, including the treatment of depression and anxiety .

Scientific Field: Laser Technology

Scientific Field: Biochemistry

Scientific Field: Medicinal Chemistry

- Application : Production of antiallergic drugs .

- Method : 7-乙酰氧基-4-甲基香豆素, a compound related to “methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate”, is used as a pharmaceutical intermediate for the production of the antiallergic drug sodium cromoglycate .

- Results : Sodium cromoglycate is used to prevent the symptoms of asthma .

- Application : Synthesis of bioactive compounds .

- Method : 7-amino 4-methyl coumarin is used as an intermediate for the synthesis of bioactive compounds .

- Results : These bioactive compounds can have various applications in medicinal chemistry .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSTXMWFNGNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362572 | |

| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |

CAS RN |

62935-73-3 | |

| Record name | Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62935-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)

![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)